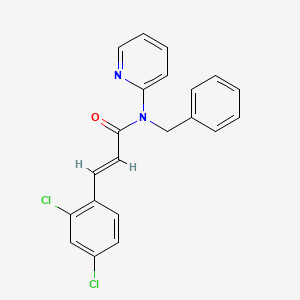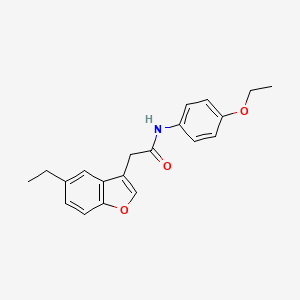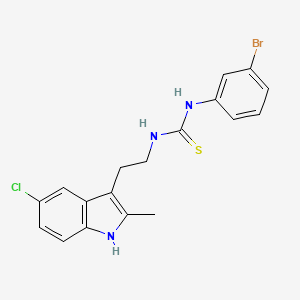![molecular formula C19H27N3O B14995290 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B14995290.png)
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is a synthetic organic compound with a complex structure It features a benzodiazole ring, a cyclohexane carboxamide group, and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Propyl Linker: The propyl linker is added through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Cyclohexanecarboxamide Formation: The final step involves the formation of the cyclohexanecarboxamide group through the reaction of cyclohexanecarboxylic acid with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZENECARBOXAMIDE: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H27N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27N3O/c1-2-22-17-12-7-6-11-16(17)21-18(22)13-8-14-20-19(23)15-9-4-3-5-10-15/h6-7,11-12,15H,2-5,8-10,13-14H2,1H3,(H,20,23) |
Clé InChI |
ZZJLAQCZNZGXDR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14995209.png)
![2-(furan-2-yl)-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14995212.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B14995217.png)



![5-butyl-4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14995232.png)
![(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14995234.png)

![1-(2-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14995239.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14995245.png)
![6-[(4-methylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14995255.png)
![({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B14995275.png)
![2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B14995279.png)
